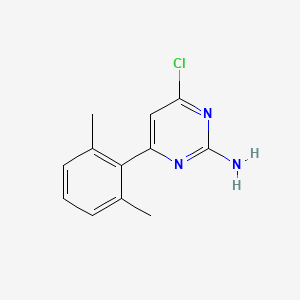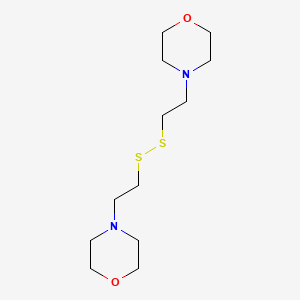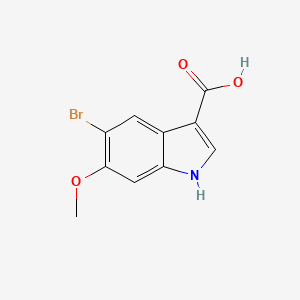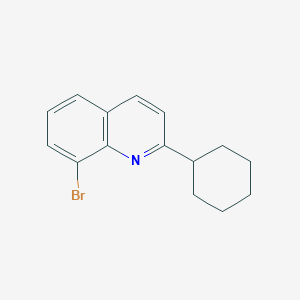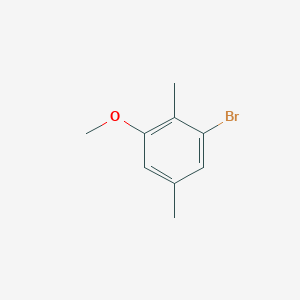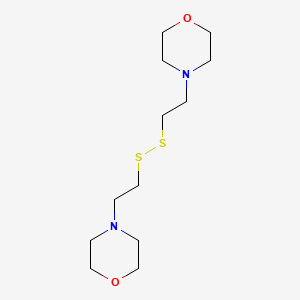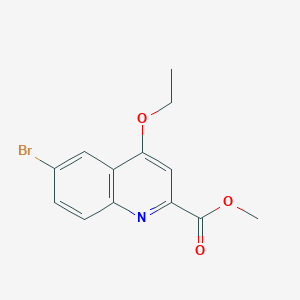![molecular formula C11H10Cl2N2O B13914818 1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol CAS No. 445302-84-1](/img/structure/B13914818.png)
1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol is a chemical compound with a molecular formula of C11H10Cl2N2O This compound is characterized by the presence of a dichlorophenyl group attached to an imidazole ring, which is further connected to an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazole ring.
Introduction of the Ethan-1-ol Group: The final step involves the reduction of an intermediate ketone to form the ethan-1-ol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Substituted aromatic compounds.
科学的研究の応用
1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as protein synthesis and membrane integrity.
類似化合物との比較
Similar Compounds
1-(3,4-dichlorophenyl)ethan-1-ol: Shares the dichlorophenyl group but lacks the imidazole ring.
1-(4-(3,4-dichlorophenyl)phenyl)ethan-1-one: Contains a similar dichlorophenyl group but has a different overall structure.
Uniqueness
1-(1-(3,4-dichlorophenyl)-1H-imidazol-4-yl)ethan-1-ol is unique due to the presence of both the imidazole ring and the dichlorophenyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
445302-84-1 |
|---|---|
分子式 |
C11H10Cl2N2O |
分子量 |
257.11 g/mol |
IUPAC名 |
1-[1-(3,4-dichlorophenyl)imidazol-4-yl]ethanol |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7(16)11-5-15(6-14-11)8-2-3-9(12)10(13)4-8/h2-7,16H,1H3 |
InChIキー |
GWAKORYPOIOXMB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN(C=N1)C2=CC(=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
![Methyl 5-[(benzylamino)methyl]furan-2-carboxylate](/img/structure/B13914746.png)
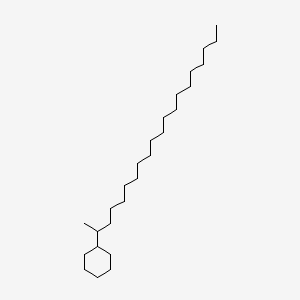

![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
